N-(2-iodophenyl)-2,5-dimethylbenzamide
Description
N-(2-iodophenyl)-2,5-dimethylbenzamide is a benzamide derivative featuring a 2,5-dimethyl-substituted benzoyl group and a 2-iodophenylamine moiety. The iodine atom at the ortho position of the phenyl ring introduces significant steric bulk and electronic effects, while the methyl groups on the benzamide ring enhance lipophilicity. This compound’s structural uniqueness lies in the interplay between the electron-withdrawing iodine and the electron-donating methyl groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-iodophenyl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-7-8-11(2)12(9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFOIUFHORYRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 2,5-dimethylbenzoic acid.
Amidation Reaction: The 2-iodoaniline is reacted with 2,5-dimethylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the iodine atom is oxidized to form iodate derivatives. Reduction reactions can also occur, reducing the iodine to iodide.
Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Iodate derivatives.
Reduction Products: Iodide derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Radiolabeling: The iodine atom can be used for radiolabeling, making the compound useful in imaging studies and diagnostic applications.
Drug Development: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-iodophenyl)-2,5-dimethylbenzamide exerts its effects depends on its application:
Catalysis: As a ligand, it coordinates with metal centers to form active catalytic species.
Biological Activity: The iodine atom can interact with biological molecules, potentially inhibiting or modifying enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen/Methyl Substitutions
N-(2,5-Dimethylphenyl)-2-methylbenzamide ()
- Structure : Lacks iodine; methyl groups at 2,5-positions on benzamide and 2-methylphenyl on the aniline.
- Key Findings: Crystallographic studies reveal that substituent positioning affects molecular conformation.
2-Fluoro-N-(2,5-dimethoxyphenyl)benzamide ()
- Structure : Substitutes iodine with fluorine and methyl with methoxy groups.
- Comparison: Fluorine’s smaller size and higher electronegativity reduce steric bulk compared to iodine.
Pharmacokinetic and Metabolic Comparisons
D2916 (2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl)) ()
- Structure : Isoxazolyl ring replaces iodophenyl; 2,6-dimethyl on benzamide.
- Metabolism : Exhibits sex-dependent metabolism in rats, with females producing an active hydroxylated metabolite (D3187) that crosses the blood-brain barrier more effectively. The iodophenyl group in N-(2-iodophenyl)-2,5-dimethylbenzamide may undergo oxidative dehalogenation or glucuronidation, differing from D2916’s hydroxylation pathways .
LMK235 (HDAC Inhibitor) ()
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Substituents (Benzamide/Aniline) | Molecular Weight (g/mol) | Predicted logP | Key Metabolic Pathway |
|---|---|---|---|---|
| This compound | 2,5-dimethyl / 2-iodophenyl | 371.2 | 4.2 | Oxidative dehalogenation |
| N-(2,5-Dimethylphenyl)-2-methylbenzamide | 2-methyl / 2,5-dimethyl | 253.3 | 3.5 | Hydroxylation |
| D2916 | 2,6-dimethyl / 5-methylisoxazolyl | 248.3 | 2.9 | Hydroxylation (sex-dependent) |
| 2-Fluoro-N-(2,5-dimethoxyphenyl)benzamide | 2-fluoro / 2,5-dimethoxyphenyl | 305.3 | 2.8 | O-Demethylation |
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